4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide
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Overview
Description
4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, it is believed to exert its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide can induce cell cycle arrest and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential in the treatment of Alzheimer's disease, as acetylcholine plays a crucial role in cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its ability to selectively inhibit HDAC activity. This makes it a useful tool for studying the role of HDACs in gene expression and cancer development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is its potential in combination therapy with other anticancer agents. It has been shown to enhance the activity of certain chemotherapeutic drugs, suggesting that it may have synergistic effects when used in combination with other drugs. Another area of interest is its potential in the treatment of neurodegenerative diseases other than Alzheimer's disease, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the therapeutic potential of this compound in these areas.
Synthesis Methods
The synthesis of 4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with benzyl chloroformate in the presence of triethylamine. The resulting product is then reacted with N-(4-aminophenyl)acetamide in the presence of N,N-dimethylformamide and triethylamine to obtain the final product.
Scientific Research Applications
4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also shows promise in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-27(19-21-7-3-1-4-8-21)29-24-13-15-25(16-14-24)30-28(32)23-11-17-26(18-12-23)33-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJCGDUFKCQBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide |
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